4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 13229-02-2
Cat. No.: VC20990872
Molecular Formula: C8H7ClN4S
Molecular Weight: 226.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13229-02-2 |
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Molecular Formula | C8H7ClN4S |
Molecular Weight | 226.69 g/mol |
IUPAC Name | 4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C8H7ClN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) |
Standard InChI Key | LCHRECYVKFDKAP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2N)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2N)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol features a five-membered 1,2,4-triazole ring with three strategically positioned substituents. The compound has a molecular formula of C8H7ClN4S and a molecular weight of 226.69 g/mol . Its structure includes a 2-chlorophenyl group at the 5-position, which introduces specific electronic and steric properties that influence both reactivity and biological activity.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in Table 1, providing a foundation for understanding its behavior in various applications.
Table 1: Physical and Chemical Properties of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Property | Value |
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Molecular Formula | C8H7ClN4S |
Molecular Weight | 226.69 g/mol |
CAS Number | 13229-02-2 |
Alternative Names | 4-AMINO-3-MERCAPTO-5-(2-CHLOROPHENYL)-[1,2,4-]TRIAZOLE; 4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Physical State | Solid |
Chemical Reactivity | Thiol group susceptible to oxidation; amino group capable of condensation reactions |
The compound exists in two tautomeric forms—the thiol form (4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol) and the thione form (4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione)—which interconvert readily in solution . This tautomerism plays a crucial role in its chemical reactivity and biological interactions.
Synthesis Methods
Synthetic Strategies
The synthesis of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically follows one of several established routes, with ring closure of arylthiosemicarbazides in alkaline medium being particularly well-documented . This approach has proven efficient for generating 1,2,4-triazoles with diverse substitution patterns.
Reaction Conditions and Yields
One documented synthetic procedure involves the reaction of 4-amino-5-aryl triazole-3-thione with substituted aromatic acids in phosphorous oxychloride. This method has reported yields of approximately 80% when conducted under reflux conditions . The reaction sequence typically proceeds as follows:
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Mixing of the starting materials in phosphorous oxychloride (8-10 mL)
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Refluxing for 5-6 hours under controlled conditions
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Careful addition of the reaction mixture to crushed ice with continuous stirring
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Neutralization with sodium hydrogen carbonate
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Filtration, washing, and drying of the solid product
Structure Confirmation
The successful synthesis of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol can be confirmed through various analytical techniques, including:
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Infrared (IR) spectroscopy: Characteristic bands for N-H, C=N, and C=S/S-H groups
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Nuclear Magnetic Resonance (NMR): Distinctive signals for aromatic protons, amino protons, and thiol proton
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Mass spectrometry: Molecular ion peak at m/z 226 corresponding to the molecular weight
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Elemental analysis: Percentage composition of C, H, N, S matching the theoretical values
These analytical methods provide definitive evidence of the compound's structure and purity, which are essential for subsequent biological studies and applications.
Biological Activities
Antimicrobial Properties
Compounds structurally related to 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, the related compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains .
The antimicrobial properties of these triazole derivatives are often attributed to their ability to interact with essential bacterial enzymes, disrupting crucial cellular processes. The presence of the chlorophenyl group appears to enhance these interactions, potentially through increased lipophilicity and specific electronic effects.
Antifungal Activity
Triazole derivatives similar to 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol are known for their potent antifungal properties. These compounds typically act by inhibiting lanosterol demethylase, a critical enzyme in the ergosterol biosynthesis pathway of fungi. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to membrane instability and eventual cell death.
The 2-chlorophenyl substituent may contribute to the antifungal activity by enhancing the compound's ability to interact with the target enzyme's binding pocket, potentially through specific hydrophobic and electronic interactions.
Antituberculosis Activity
Research on related compounds has revealed significant antituberculosis potential. For example, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited promising anti-TB activity against H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis at concentrations of 5.5 µg/mL and 11 µg/mL, respectively .
These findings suggest that 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol may possess similar antituberculosis properties, warranting further investigation of its potential in tuberculosis treatment.
Mechanism of Action
Molecular Targets
Based on studies of structurally similar compounds, 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol likely exerts its biological effects through interaction with specific molecular targets. Key enzymes that have been identified as potential targets for related triazole derivatives include:
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β-ketoacyl carrier protein synthase III (FabH): Essential for bacterial fatty acid biosynthesis
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β-ketoacyl ACP synthase I (KasA): Critical for mycolic acid synthesis in Mycobacterium tuberculosis
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CYP121: A cytochrome P450 enzyme specific to Mycobacterium tuberculosis
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Dihydrofolate reductase: Involved in folate metabolism, which is crucial for DNA synthesis
The compound's ability to interact with these targets is influenced by its structural features, particularly the positioning of the chlorophenyl, amino, and thiol groups, which determine its binding affinity and specificity.
Structure-Activity Relationships
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The 2-chlorophenyl group: Enhances lipophilicity and provides specific electronic effects that influence binding to target proteins
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The amino group at position 4: Participates in hydrogen bonding interactions with target molecules
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The thiol group at position 3: Can form disulfide bonds or interact with metal ions in enzymatic active sites
Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogs
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol belongs to a family of structurally related compounds that differ in substitution patterns or core structure. Table 2 compares this compound with several analogs, highlighting key structural differences and their potential impact on properties and activities.
Table 2: Comparison of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol with Structural Analogs
These comparisons reveal how subtle structural modifications can significantly influence the compound's physicochemical properties and biological activities, providing valuable insights for rational drug design strategies.
Activity Profiles
The biological activity profiles of these structural analogs show important variations that can be attributed to their specific structural features:
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Replacement of the amino group with a methyl group (as in 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol) typically reduces hydrogen bonding potential but may enhance membrane permeability due to increased lipophilicity.
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Introduction of additional functional groups, as seen in 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide, can create more complex interaction patterns with biological targets, potentially leading to altered selectivity or potency.
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Substitution of the chlorophenyl group with a thiophene ring (as in 4-amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol) changes the electronic distribution and introduces different spatial arrangements, which can significantly impact binding to molecular targets .
These structure-activity relationships provide valuable guidance for the development of optimized derivatives with enhanced properties for specific applications.
Research Applications
Medicinal Chemistry
The diverse biological activities of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol position it as a valuable scaffold in medicinal chemistry research. Its applications in this field include:
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Development of novel antimicrobial agents to address the growing challenge of antibiotic resistance
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Exploration of new antifungal compounds with improved efficacy and reduced side effects
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Investigation of potential antituberculosis drugs, particularly against multidrug-resistant strains
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Creation of hybrid molecules by combining the triazole scaffold with other pharmacophoric moieties
The compound serves as a versatile starting point for structural modifications aimed at enhancing specific biological activities or improving pharmacokinetic properties.
Synthetic Organic Chemistry
In synthetic organic chemistry, 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol serves as:
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A building block for the synthesis of more complex heterocyclic systems
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A model compound for studying cyclization reactions and heterocyclic chemistry
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A versatile intermediate that can undergo various transformations at its functional groups
For example, the thiol group can be alkylated to produce a range of S-substituted derivatives, while the amino group can participate in condensation reactions to form Schiff bases and other nitrogen-containing compounds .
Current Research Trends
Derivative Development
Current research on 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and related compounds focuses on the development of novel derivatives with enhanced properties. These include:
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Schiff bases formed by reacting the amino group with various aldehydes, which have shown promising biological activities
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S-substituted derivatives created by modifying the thiol group, which can exhibit altered pharmacokinetic profiles and biological activities
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Metal complexes formed with transition metals, which may display unique biological properties distinct from the parent compound
These derivatives represent an expanding frontier in triazole research, offering opportunities for discovering compounds with improved efficacy, selectivity, or pharmacokinetic properties.
Target Identification and Validation
Significant research effort is directed toward identifying and validating the specific molecular targets of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives. This includes:
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Computational studies to predict binding interactions with potential target proteins
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Enzymatic assays to quantify inhibitory effects on specific molecular targets
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Cellular studies to correlate molecular interactions with observed biological effects
For instance, research on related compounds has identified several potential targets in Mycobacterium tuberculosis, including β-ketoacyl carrier protein synthase III (FabH), β-ketoacyl ACP synthase I (KasA), and CYP121 . Similar approaches are being applied to 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol to elucidate its mechanism of action.
Future Perspectives
Challenges and Opportunities
Despite the promising potential of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, several challenges must be addressed to fully realize its applications:
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Need for comprehensive toxicological studies to ensure safety for therapeutic use
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Development of more efficient and scalable synthesis methods
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Optimization of pharmacokinetic properties, particularly solubility and bioavailability
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Elucidation of detailed mechanisms of action to guide rational drug design
These challenges also represent opportunities for innovation in synthetic methodologies, formulation strategies, and drug delivery approaches, driving continued research interest in this compound and its derivatives.
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